Product packaging for D-2-aminoadipic acid(Cat. No.:CAS No. 7620-28-2)

D-2-aminoadipic acid

Cat. No.: B555870
CAS No.: 7620-28-2
M. Wt: 161.16 g/mol
InChI Key: OYIFNHCXNCRBQI-SCSAIBSYSA-N
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Description

D-2-Aminoadipic acid is the D-enantiomer of the non-proteinogenic amino acid 2-aminoadipic acid, a key intermediate in the lysine metabolism pathway . This high-purity compound is presented as a white to light yellow crystalline powder for research applications . In biochemical research, this compound is a critical precursor in the biosynthesis of classical beta-lactam antibiotics, including cephalosporin C . Its specific stereochemistry is essential for the structure and function of these compounds. Beyond its role in antibiotic pathways, research into its stereoisomer, L-2-aminoadipic acid, has identified it as a significant biomarker and potential modulator in metabolic diseases. Studies have linked 2-aminoadipic acid levels to diabetes risk, insulin resistance, and glucose homeostasis, making it a compound of interest in metabolomics and metabolic disorder research . Researchers value this chemical for probing these diverse biological mechanisms. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO4 B555870 D-2-aminoadipic acid CAS No. 7620-28-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-aminohexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIFNHCXNCRBQI-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@H](C(=O)O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90227062
Record name Hexanedioic acid, 2-amino-, (-)- and (+)-
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7620-28-2
Record name D-α-Aminoadipic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=7620-28-2
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Record name Hexanedioic acid, 2-amino-, (-)- and (+)-
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Record name Hexanedioic acid, 2-amino-, (-)- and (+)-
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Record name Hexanedioic acid, 2-amino-, (2R)
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D 2 Aminoadipic Acid in Metabolic Pathways and Biochemical Processes

Lysine (B10760008) Metabolism and Catabolism

Lysine, an essential amino acid, undergoes catabolism primarily in the liver, with its degradation pathway involving several key enzymatic steps and intermediates, including 2-aminoadipic acid frontiersin.orgnih.govnih.gov.

Intermediary Role in Lysine Biosynthesis and Degradation Pathways

2-Aminoadipic acid serves as a crucial metabolite and a stable byproduct in the principal biochemical pathway of lysine metabolism and degradation nih.govhmdb.caresearchgate.nethmdb.ca. In humans and other animals, the saccharopine pathway is a major route for lysine catabolism, which occurs within the mitochondria nih.govfamiliasga.com. This pathway converts lysine into intermediates that eventually feed into the tricarboxylic acid (TCA) cycle frontiersin.orgnih.gov. While the literature consistently identifies 2-aminoadipic acid as a key intermediate in lysine degradation, it specifies that the L-enantiomer (L-2-AAA) is the form that appears during these processes ebi.ac.uk. The D-enantiomer, conversely, is found as a component of certain antibiotics, and its specific roles in human lysine metabolism are less clearly defined ebi.ac.uk.

Enzymatic Reactions Involved in Formation and Degradation

The catabolism of lysine to 2-aminoadipic acid involves a series of enzymatic reactions, primarily localized within the mitochondria frontiersin.orgfamiliasga.com.

The initial step in the mitochondrial ε-deamination pathway of lysine degradation is catalyzed by L-lysine-ketoglutarate reductase (LKR), which is part of the bifunctional enzyme α-aminoadipic semialdehyde synthase (AASS) familiasga.comnih.govfamiliasga.com. LKR condenses L-lysine with α-ketoglutarate, utilizing NADPH, to form saccharopine frontiersin.orgnih.govfamiliasga.comnih.govfamiliasga.comfrontiersin.orgwikipedia.org. This reaction is considered the first committed and potentially rate-limiting step in lysine degradation nih.govfamiliasga.com. LKR activity is notably high in liver mitochondria and can be modulated by various compounds, including saccharopine and α-aminoadipate researchgate.net.

Following the formation of saccharopine, the enzyme saccharopine dehydrogenase (SDH), also a domain of AASS, catalyzes its hydrolysis. SDH oxidizes saccharopine, using NAD(P)+, to produce glutamate (B1630785) and 2-aminohexanedioic semialdehyde (AASA) frontiersin.orgnih.govfamiliasga.comnih.govfamiliasga.comfrontiersin.orgresearchgate.net. Subsequently, AASA is converted to 2-aminoadipic acid by the enzyme 2-aminoadipic semialdehyde dehydrogenase (AASADH), also known as ALDH7A1 frontiersin.orgnih.govfamiliasga.comfrontiersin.orgbiocrates.com. AASADH has been shown to exhibit dual localization in both cytosolic and mitochondrial compartments familiasga.com.

The degradation of 2-aminoadipic acid is critically mediated by the enzyme complex that includes Dehydrogenase E1 and Transketolase Domain-Containing 1 (DHTKD1) nih.govbioscientifica.comfrontiersin.orgresearchgate.net. DHTKD1 is a component of the 2-oxoadipate dehydrogenase complex (OADHC) and catalyzes the decarboxylation of 2-oxoadipate, a metabolite derived from 2-AAA, into glutaryl-CoA frontiersin.orgresearchgate.netwikipedia.orgtandfonline.comnih.gov. Mutations or deficiencies in DHTKD1 impair this crucial step, leading to the accumulation of upstream metabolites, including 2-aminoadipic acid and 2-oxoadipate hmdb.cahmdb.cawikipedia.orgtandfonline.comnih.govmdpi.com. Consequently, DHTKD1 plays a significant role in regulating cellular 2-AAA levels, with its functional integrity directly influencing these concentrations nih.govbioscientifica.comfrontiersin.org.

Table 1: Key Enzymes in the Lysine Degradation Pathway Leading to 2-Aminoadipic Acid

EnzymeReaction CatalyzedCellular LocationKey Role in 2-AAA Formation/Degradation
L-lysine-ketoglutarate reductase (LKR)L-lysine + α-ketoglutarate + NADPH → Saccharopine + NADP+ + H2OMitochondriaFirst step in saccharopine pathway; condenses lysine with α-ketoglutarate.
Saccharopine dehydrogenase (SDH)Saccharopine + NAD(P)+ + H2O → 2-aminohexanedioic semialdehyde (AASA) + Glutamate + NAD(P)HMitochondriaConverts saccharopine to AASA.
2-aminoadipic semialdehyde dehydrogenase (AASADH)2-aminohexanedioic semialdehyde (AASA) + NAD(P)+ → 2-aminoadipic acid (2-AAA) + NAD(P)H + H+Mitochondria/CytosolOxidizes AASA to 2-AAA.
DHTKD1 (part of OADHC)2-oxoadipate + NAD(P)+ → Glutaryl-CoA + CO2 + NAD(P)HMitochondriaCatalyzes decarboxylation of 2-oxoadipate (derived from 2-AAA). Crucial for 2-AAA catabolism.

Connection to Pyrimidine (B1678525) and Purine (B94841) Metabolism

While the primary metabolic role of 2-aminoadipic acid is linked to lysine catabolism, some broader metabolomic studies have noted its presence alongside metabolites involved in pyrimidine and purine metabolism. For instance, in certain experimental conditions, 2-aminoadipic acid was identified among metabolites associated with changes in purine metabolism mdpi.com. Other research has indicated that metabolites from pyrimidine pathways, such as orotic acid, and purine metabolism, like uridine, are part of metabolic signatures distinguishing different physiological states, such as types of heart failure nih.gov. However, direct functional connections or specific metabolic interconversions between 2-AAA and pyrimidine or purine pathways are not extensively detailed in the provided literature.

Table 2: Metabolic Fate of 2-Aminoadipic Acid

Intermediate/ProductReaction/ProcessPathway/Cycle Entry Point
2-aminoadipic acid (2-AAA)Transamination with α-ketoglutarate
2-ketohexanedioic acidDecarboxylation (catalyzed by a dehydrogenase enzyme)
Acetyl-CoAEnters the Tricarboxylic Acid (TCA) CycleTCA Cycle
Glutaryl-CoAFormed from 2-oxoadipate (derived from 2-AAA) via DHTKD1TCA Cycle

Compound List

2-aminoadipic acid (2-AAA)

D-2-aminoadipic acid (D-2-AAA)

L-2-aminoadipic acid (L-2-AAA)

Lysine

α-ketoglutarate

Saccharopine

2-aminohexanedioic semialdehyde (AASA)

2-ketohexanedioic acid

Glutamate

Acetyl-CoA

Glutaryl-CoA

L-lysine-ketoglutarate reductase (LKR)

Saccharopine dehydrogenase (SDH)

2-aminoadipic semialdehyde dehydrogenase (AASADH/ALDH7A1)

Dehydrogenase E1 and Transketolase Domain-Containing 1 (DHTKD1)

2-oxoadipate dehydrogenase complex (OADHC)

Orotic acid

Uridine

Neurobiological and Neuropathological Research of D 2 Aminoadipic Acid

Neurotransmitter and Neuromodulatory Functions

D-2-aminoadipic acid, a derivative of the essential amino acid lysine (B10760008), demonstrates notable effects on neurotransmission, primarily through its interaction with excitatory amino acid receptors and its influence on the production of kynurenic acid.

Interaction with Excitatory Amino Acid Receptors

D-2-AAA's engagement with excitatory amino acid receptors, particularly those responsive to glutamate (B1630785), underscores its role in modulating neuronal excitability.

A substantial body of research has established this compound as an antagonist of N-methyl-D-aspartate (NMDA) receptors. hmdb.canp-mrd.orgt3db.ca The D-isomer, also referred to as d-α-aminoadipate (DAA), has been shown to inhibit neuronal depolarizations evoked by NMDA, while displaying minimal effects on responses triggered by other glutamate receptor agonists like kainate or quisqualate. nih.gov This selective antagonism highlights the specificity of D-2-AAA for the NMDA receptor subtype. nih.gov The ability of D-2-AAA and related compounds to displace radiolabeled ligands from the NMDA receptor recognition site further solidifies its classification as a competitive antagonist. oup.com The development of synthetic derivatives of 2-amino-adipic acid, such as those with a C5-tetrazole substitution, has yielded new compounds with selective antagonism towards NMDA receptors, demonstrating the potential for creating ligands that can target specific NMDA receptor populations, such as synaptic versus extra-synaptic receptors. researchgate.netcornell.edu

The interaction of this compound extends to metabotropic glutamate receptors (mGluRs), which are G-protein-coupled receptors involved in modulating synaptic transmission and neuronal excitability. researchgate.net While the primary focus has been on its NMDA receptor antagonism, research into conformationally restricted analogs of 2-aminoadipic acid has led to the development of selective agonists for the mGlu2 receptor subtype. researchgate.net This suggests that the 2-aminoadipic acid scaffold can be modified to target different classes of glutamate receptors. Furthermore, a bioisostere of 2-aminoadipic acid, known as homo-AMPA, has been developed and shown to be a potent and selective agonist at the mGluR6 receptor, although it also exhibits weak NMDA receptor antagonist activity. nih.gov

This compound's influence on neurotransmission is not limited to direct receptor interaction; it also affects the dynamics of glutamate and aspartate, the primary excitatory neurotransmitters in the central nervous system. As a structural homolog of glutamate, this compound can be taken up by glutamate transporters. jneurosci.org However, unlike substrates that are subsequently released, this compound does not appear to evoke a significant increase in the ambient levels of glutamate in synaptosomal preparations. nih.gov L-aspartate has been proposed as a neurotransmitter at photoreceptor synapses, and DL-α-aminoadipate can block the effects of both the endogenous transmitter and exogenously applied L-aspartate on horizontal cells in the retina, suggesting an interaction with the same postsynaptic receptors. pnas.org D-aspartate, an enantiomer of L-aspartate, can activate NMDA receptors and also trigger the release of L-glutamate through the presynaptic activation of NMDA, AMPA/kainate, and mGlu5 receptors. frontiersin.org

Inhibition of Kynurenic Acid Production

Beyond its direct receptor interactions, this compound has been shown to inhibit the production of kynurenic acid. hmdb.canp-mrd.orgt3db.cabevital.no Kynurenic acid is an endogenous antagonist of all ionotropic glutamate receptors and the α7-nicotinic acetylcholine (B1216132) receptor, playing a crucial neuroprotective role. nih.gov The L-isomer of aminoadipic acid, L-α-aminoadipic acid, has been demonstrated to inhibit the formation of kynurenic acid in brain tissue slices and in the hippocampus of freely moving rats. sigmaaldrich.com This inhibition of a broad-spectrum antagonist suggests that this compound can indirectly enhance excitatory neurotransmission by reducing the levels of an endogenous inhibitor.

Gliotoxic Mechanisms and Astrocytic Interactions

A significant aspect of this compound's neurobiological profile is its specific toxicity towards astrocytes, a type of glial cell crucial for neuronal support and function. The L-isomer, L-α-aminoadipic acid (L-AAA), is a well-established gliotoxin. jneurosci.org This gliotoxicity is stereospecific, with the L-isomer being significantly more potent than the D-isomer. jneurosci.org

This compound in Neurological and Psychiatric Disorders

This compound (D-2-AAA) is an intermediate in the metabolic pathways of the amino acids lysine and tryptophan. wikipedia.org Alterations in the levels of this compound have been increasingly linked to a variety of neurological and psychiatric conditions.

Associations with Cognitive Impairment and Neurocognitive Recovery

Recent research has highlighted a significant association between elevated levels of 2-aminoadipic acid (2-AAA), which includes the D-isomer, and cognitive deficits. frontiersin.org Specifically, increased levels of 2-AAA are linked to impaired cognitive function in older adults, including those with mild cognitive impairment. frontiersin.org

A notable area of investigation is its role in postoperative delayed neurocognitive recovery (dNCR), a condition characterized by a decline in cognitive function after surgery and anesthesia. frontiersin.orgnih.gov Studies have found that higher preoperative serum levels of 2-AAA are associated with the presence and severity of dNCR. frontiersin.org In fact, preoperative 2-AAA levels have been identified as a potential biomarker to predict the risk of developing dNCR. frontiersin.orgsciengine.commatilda.science The direct toxicity of 2-AAA to astrocytes, a type of glial cell in the brain, may contribute to neuronal damage and subsequent cognitive impairment. frontiersin.org

BiomarkerAssociation with dNCRPredictive Value
Preoperative Serum 2-Aminoadipic Acid Associated with increased presence and severity of dNCR. frontiersin.orgPotential predictive biomarker for dNCR. frontiersin.orgsciengine.comnih.gov
Preoperative Serum Oxaloacetate Associated with increased presence and severity of dNCR. frontiersin.orgnih.govPotential predictive biomarker for dNCR. frontiersin.orgnih.gov

Implications in Alzheimer's Disease and Schizophrenia

Elevated levels of 2-aminoadipic acid have been identified in individuals with Alzheimer's disease. frontiersin.orgnih.govbiocrates.com Research suggests that metabolic network failures are a key aspect of Alzheimer's pathology, and 2-AAA is among the metabolites found at altered concentrations in patients. biocrates.comocl-journal.org Specifically, studies have reported increased levels of 2-aminoadipic acid in the plasma of individuals with Alzheimer's disease and mild cognitive impairment. ocl-journal.org The link between metabolic abnormalities in the brain and neurodegenerative diseases like Alzheimer's is an active area of research. nih.gov

In the context of schizophrenia, a severe mental disorder affecting emotion, perception, and behavior, disturbances in amino acid levels are considered part of its pathophysiology. elsevier.es Large-scale studies have linked elevated 2-AAA levels to schizophrenia. nih.govfrontiersin.org The dysfunction of N-methyl-D-aspartate (NMDA) receptors, which are modulated by D-amino acids, is believed to play a critical role in the development of schizophrenia. mdpi.com

Relevance to Bipolar Disorder and Subarachnoid Hemorrhage

Research has also implicated 2-aminoadipic acid in bipolar disorder, a mental health condition characterized by extreme mood swings. nih.gov Metabolomic studies have identified α-aminoadipate as a potential biomarker for bipolar disorder. jci.org Elevated levels of kynurenic acid, a metabolite of tryptophan, are found in the cerebrospinal fluid of patients with bipolar disorder, and the metabolic pathway of tryptophan intersects with that of lysine, which involves 2-aminoadipic acid. nih.govmdpi.com

Furthermore, in cases of aneurysmal subarachnoid hemorrhage (aSAH), a type of stroke caused by bleeding into the space surrounding the brain, increased levels of 2-aminoadipic acid in the cerebrospinal fluid are associated with poor functional outcomes. nih.govresearchgate.net One study found a strong correlation between high levels of 2-aminoadipic acid on day 10 post-hemorrhage and a worse outcome. researchgate.netacs.org

Role in 2-Aminoadipic Aciduria and 2-Oxoadipic Aciduria

2-Aminoadipic aciduria and 2-oxoadipic aciduria are rare, autosomal recessive metabolic disorders resulting from the body's inability to properly break down lysine and tryptophan. wikipedia.org This leads to the accumulation of 2-aminoadipic acid and 2-oxoadipic acid in the blood and urine. wikipedia.orghmdb.ca

The clinical presentation of these disorders is highly variable. orpha.net Over half of the individuals diagnosed with this metabolic condition are asymptomatic. nih.govmetabolicsupportuk.org When symptoms do occur, they can range from mild to severe and may include:

Developmental delay nih.govorpha.netmedicoverhospitals.in

Intellectual disability nih.govorpha.netmedicoverhospitals.in

Seizures nih.govmedicoverhospitals.inontosight.ai

Muscle weakness and poor muscle tone (hypotonia) nih.govmetabolicsupportuk.orgmedicoverhospitals.in

Difficulties with coordination (ataxia) nih.govmetabolicsupportuk.org

Behavioral issues such as hyperactivity metabolicsupportuk.orgmedicoverhospitals.in

SymptomAssociated Disorder
Developmental Delay 2-Aminoadipic and 2-Oxoadipic Aciduria nih.govorpha.netmedicoverhospitals.in
Intellectual Disability 2-Aminoadipic and 2-Oxoadipic Aciduria nih.govorpha.netmedicoverhospitals.in
Seizures 2-Aminoadipic and 2-Oxoadipic Aciduria nih.govmedicoverhospitals.inontosight.ai
Hypotonia 2-Aminoadipic and 2-Oxoadipic Aciduria nih.govmetabolicsupportuk.orgmedicoverhospitals.in
Ataxia 2-Aminoadipic and 2-Oxoadipic Aciduria nih.govmetabolicsupportuk.org

The genetic basis for 2-aminoadipic and 2-oxoadipic aciduria has been identified as mutations in the DHTKD1 gene. wikipedia.orgnih.govnih.gov This gene is located on chromosome 10p14 and encodes a component of the 2-oxoadipate dehydrogenase complex, an enzyme crucial for the breakdown of 2-oxoadipate. wikipedia.org Mutations in DHTKD1 disrupt this process, leading to the accumulation of 2-aminoadipic acid and 2-oxoadipate. wikipedia.orgnih.gov The inheritance pattern is autosomal recessive, meaning an individual must inherit a mutated copy of the gene from both parents to be affected. wikipedia.orgmetabolicsupportuk.org

Potential Neuroprotective Effects

This compound (D-2-AAA), a derivative of lysine metabolism, has garnered attention in neurobiological research for its potential neuroprotective properties, primarily through its interaction with the glutamatergic system. Excessive glutamate, an excitatory neurotransmitter, can lead to excitotoxicity, a process implicated in various neurological disorders. D-2-AAA is recognized as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor. plos.orgtargetmol.com By blocking this receptor, D-2-AAA can mitigate the neurotoxic cascade triggered by excessive glutamate release. plos.org

Mechanism of Action: NMDA Receptor Antagonism

The neuroprotective effects of this compound are largely attributed to its role as a competitive antagonist at the glutamate binding site of the NMDA receptor. nih.govnih.gov The NMDA receptor is a crucial component in synaptic transmission and plasticity; however, its overactivation allows for an excessive influx of calcium ions (Ca2+) into neurons. plos.orgfrontiersin.org This calcium overload activates a series of intracellular enzymatic pathways that lead to neuronal damage and cell death. frontiersin.org D-2-AAA, by competing with glutamate, prevents the activation of the NMDA receptor, thereby reducing this detrimental calcium influx. nih.govfrontiersin.org

Research has identified this compound as one of the early compounds that helped differentiate the NMDA receptor from other glutamate receptor subtypes. nih.gov Its ability to selectively inhibit NMDA-evoked responses without significantly affecting those induced by kainate or quisqualate was a pivotal discovery in understanding glutamatergic neurotransmission. nih.gov

Evidence from Preclinical Studies

Preclinical research provides evidence for the neuroprotective potential of this compound in various models of neuronal injury.

Retinal Neuroprotection:

In models of acute ocular hypertension, a condition that can lead to glaucomatous neurodegeneration, α-aminoadipic acid (a mixture of D- and L-isomers) has demonstrated protective effects on retinal ganglion cells (RGCs). dovepress.comnih.gov Studies have shown that treatment with α-aminoadipic acid can reduce RGC apoptosis and attenuate the increase in tumor necrosis factor-α (TNF-α), a pro-inflammatory cytokine involved in neurodegeneration. dovepress.com This suggests that by inhibiting glial activation and subsequent inflammatory responses, D-2-AAA may help preserve retinal neurons. dovepress.comnih.gov

One study investigating NMDA-induced excitotoxicity in the mouse retina found that pretreatment with α-aminoadipic acid suppressed retinal neuronal cell death. arvojournals.org The number of surviving retinal ganglion cells was significantly higher in the group treated with α-aminoadipic acid compared to the control group. arvojournals.org

Interactive Table: Effect of α-Aminoadipic Acid on Retinal Cell Apoptosis

Treatment Group Mean TUNEL-positive cells per visual field (± SD)
Control 0.1 ± 0.3
AOH + PBS 4.6 ± 0.8
AOH + AAA 1.7 ± 0.7

Data from a study on acute ocular hypertension (AOH) demonstrating that α-aminoadipic acid (AAA) treatment reduces the number of apoptotic (TUNEL-positive) cells in the retina compared to the phosphate-buffered saline (PBS) control group. nih.gov

Ischemic Stroke Models:

In the context of cerebral ischemia, where excessive glutamate release is a key pathological event, the antagonistic action of this compound on NMDA receptors is considered a potential therapeutic strategy. plos.org While direct studies on D-2-AAA are part of a broader investigation into NMDA antagonists, the principle of blocking excitotoxicity is well-established. For instance, research on the neuroprotective effects of compounds like Scutellarin and Scutellarein in ischemic models has highlighted the importance of modulating amino acid metabolism, where aminoadipic acid is a key metabolite. plos.org

Furthermore, studies have shown that in the hippocampal CA3 region, which is typically more resistant to ischemic damage than the CA1 region, astrocytes play a neuroprotective role. frontiersin.org The use of L-α-aminoadipic acid to selectively damage astrocytes led to delayed neuronal death in the CA3 region following transient forebrain ischemia, underscoring the importance of glial cells in mitigating excitotoxicity. frontiersin.org This research, while using the L-isomer, points to the intricate role of aminoadipic acid in the context of neuronal protection and glial function.

Table of Mentioned Compounds

Compound Name
This compound
L-2-aminoadipic acid
α-aminoadipic acid
Glutamate
N-methyl-D-aspartate (NMDA)
Kainate
Quisqualate
Calcium
Tumor necrosis factor-α (TNF-α)
Scutellarin
Scutellarein
D-serine
Glycine
L-aspartic acid
Cysteic acid
Taurine
1-pyrroline-2-carboxylic acid
N-acetylhistamine
L-2,3-dihydrodipicolinate
Pyrrolidonecarboxylic acid
Ceramide
Dihydroceramide
D-2-amino-5-phosphonopentanoic acid (D-AP5)
Ifenprodil
L-Norleucine
Catalase
Kynurenic acid
(±)-1-amino-1,3-cyclopentane-dicarboxylic acid (ACPD)
LY233053
LY274614
D-glutamylglycine
Bradykinin
Saccharopine
L-β-threo-benzyl-aspartate (TBOA)
Carbenoxolone
Pyridoxal phosphate-6-azo(benzene-2,4-disulfonic acid) (PPADS)
(+)-5-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine maleate (B1232345) (MK801)
2,3-dihydroxy-6-nitro-7-sulphamoyl-benzo(F)quinoxaline (NBQX)
Ceftriaxone
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
6-hydroxydopamine (6-OHDA)
Ginsenoside
NVP-AAM077
Quinoxaline-2,3-dione
Kynurenic acid
CNQX
DNQX
D-aspartate
D-glutamate
D-alanine
Tryptophan
Citrulline
Sarcosine
Aspartic acid
Lysine
Ketamine
Dextromethorphan (DXM)
Phencyclidine (PCP)
Methoxetamine (MXE)
Nitrous oxide (N2O)
Pethidine
Levorphanol
Methadone
Dextropropoxyphene
Tramadol

D 2 Aminoadipic Acid in Disease Pathophysiology and Biomarker Research

Biomarker for Diabetes Mellitus

D-2-aminoadipic acid has emerged as a promising early biomarker for Type 2 Diabetes Mellitus (T2DM), detectable in the blood up to 12 years before the clinical onset of the disease. nih.govnih.govindianexpress.com

Metabolomic studies have consistently highlighted this compound as a strong predictor of future diabetes risk. nih.govresearchgate.net A key nested case-control study within the Framingham Heart Study, which followed normoglycemic participants for 12 years, found that individuals with D-2-AAA concentrations in the highest quartile had a more than four-fold increased risk of developing diabetes compared to those in the lowest quartile. nih.govnih.govindianexpress.comresearchgate.net This association remains significant even after adjusting for other known risk factors such as fasting glucose, age, sex, and Body Mass Index (BMI). clinicaltrials.gov The predictive value of D-2-AAA has been validated in various populations, solidifying its role as an important early indicator of T2DM. frontiersin.org

Table 1: Key Studies on this compound and Type 2 Diabetes Risk

Study/CohortKey FindingReference
Framingham Heart StudyIndividuals in the top quartile of 2-AAA concentrations have a >4-fold increased risk of developing diabetes. nih.govnih.gov
Chinese Population StudyValidated the role of 2-AAA as a significant predictor of diabetes. frontiersin.org
PREDIMED StudyElevated 2-AAA is associated with an increased risk of type 2 diabetes. frontiersin.org

Elevated levels of this compound are correlated with key pathophysiological mechanisms of T2DM, including insulin (B600854) resistance and pancreatic β-cell dysfunction. frontiersin.orgnih.gov While the precise mechanisms are still under investigation, studies suggest that D-2-AAA is not merely a passive marker but may actively participate in glucose metabolism. indianexpress.com Research indicates that elevated D-2-AAA is associated with hyperinsulinemia even in individuals who appear to be insulin-sensitive, suggesting it may be an early marker of developing insulin resistance. frontiersin.org Furthermore, some studies have linked this compound to β-cell apoptosis, the process of programmed cell death in the insulin-producing cells of the pancreas, which is a hallmark of T2DM progression. frontiersin.orgnih.govfrontiersin.orgmdpi.com In experimental models, however, D-2-AAA has also been shown to enhance insulin secretion from pancreatic β-cell lines and isolated human islets, indicating a complex role in glucose homeostasis. nih.govfrontiersin.orgnih.gov

This compound is recognized as a stable byproduct of lysine (B10760008) degradation and a marker for protein carbonyl oxidation. frontiersin.orgresearchgate.net In conditions of high blood sugar (hyperglycemia), there is an increase in glyco-oxidative damage, a process where glucose and its metabolites react with proteins, leading to oxidative stress and the formation of advanced glycation end-products (AGEs). nih.gov Studies have shown that human serum albumin promotes the formation of D-2-AAA under hyperglycemic conditions. frontiersin.org Its levels are significantly increased in the skin collagen of individuals with diabetes, reflecting increased oxidation of lysyl residues. researchgate.netnih.gov Therefore, elevated this compound can serve as a reliable biomarker of the cumulative glyco-oxidative damage that contributes to diabetic complications. frontiersin.orgresearchgate.net

Role in Obesity and Metabolic Syndrome

Beyond diabetes, this compound is implicated in the broader spectrum of metabolic disorders, including obesity and metabolic syndrome. frontiersin.orgsigmaaldrich.com

Comparative studies have shown that plasma levels of this compound are markedly higher in obese individuals compared to those with a normal weight. frontiersin.org This finding is supported by rodent studies where a high-fat diet led to increased D-2-AAA levels in adipose tissue. frontiersin.org Clinical studies have found positive associations between circulating D-2-AAA and measures of adiposity, including BMI, waist circumference, and visceral fat volume. frontiersin.orgnih.govresearchgate.net

Conversely, some animal studies suggest a protective role for this compound. Treatment of diet-induced obese mice with D-2-AAA resulted in significant reductions in body weight, decreased fat accumulation, and lower fasting glucose levels. sigmaaldrich.combioscientifica.comnih.govresearchgate.net These effects were attributed to increased energy expenditure through the "browning" of white adipose tissue and stimulated fat breakdown (lipolysis). bioscientifica.comresearchgate.net These seemingly contradictory findings highlight the complex role of D-2-AAA in energy metabolism, which may differ between observational human studies and experimental animal models.

Implications in Cardiovascular Diseases and Atherosclerosis

Emerging evidence links this compound to an increased risk of cardiovascular diseases (CVD) and atherosclerosis. frontiersin.orgfrontiersin.orgnih.gov Atherosclerosis, the underlying cause of most cardiovascular events, is a chronic inflammatory disease characterized by the buildup of plaque in the arteries. mdpi.com

Studies have identified significant correlations between plasma D-2-AAA levels and established cardiovascular risk factors. Specifically, higher D-2-AAA concentrations are associated with lower levels of high-density lipoprotein (HDL) cholesterol (the "good" cholesterol) and higher levels of triglycerides. researchgate.netahajournals.orgnih.gov

Table 2: Correlation of this compound with Cardiovascular Risk Factors

Cardiovascular MarkerCorrelation with D-2-AAASignificanceReference
HDL CholesterolNegativeHigher 2-AAA is associated with lower protective HDL. researchgate.netahajournals.org
TriglyceridesPositiveHigher 2-AAA is associated with higher triglycerides. researchgate.netahajournals.org

Mechanistic studies suggest that this compound may contribute to atherosclerosis by impairing key cellular processes. Research has shown that D-2-AAA can downregulate genes essential for cholesterol efflux, the process of removing cholesterol from cells in the artery wall. ahajournals.org It has also been found to reduce efferocytosis, the crucial process by which macrophages clear dead and dying cells, which helps prevent the formation of a necrotic core within atherosclerotic plaques. ahajournals.org

Association with Cancer

The role of D-amino acids, including this compound, in cancer is an emerging area of research with complex and sometimes conflicting findings. nih.govresearchgate.net Metabolic reprogramming is a hallmark of cancer, and the metabolism of amino acids is known to be significantly altered in tumor cells. nih.gov

Several studies have investigated the levels of various D-amino acids in different types of tumors, with some showing altered concentrations that may be linked to cancer pathogenesis and progression. nih.govmdpi.com For instance, high concentrations of D-alanine and D-proline have been reported in the gastric juice of patients with gastric cancer. nih.gov However, research specifically focusing on this compound's association with cancer is less extensive compared to its role in metabolic and cardiovascular diseases. While some D-amino acids have been shown to inhibit tumor growth in experimental settings, others may be utilized by cancer cells. nih.govmdpi.com The specific contribution of this compound to cancer cell proliferation or inhibition is not yet well-defined and requires further investigation to determine if it acts as a friend or foe in the context of oncology. nih.gov

Prostate Cancer Research

Recent metabolomic studies have begun to shed light on the potential role of 2-aminoadipic acid in prostate cancer. Research has indicated that alterations in amino acid metabolism are a feature of prostate cancer development and progression.

One study identified 2-aminoadipic acid as being elevated in prostate cancer driven by the AKT1 oncogene. This suggests a potential role for 2-aminoadipic acid in the specific metabolic reprogramming that occurs in certain subtypes of prostate cancer. Further research into the metabolic pathways involving 2-aminoadipic acid in these tumors could provide insights into their growth and potential therapeutic vulnerabilities.

Beyond its role as a potential biomarker, 2-aminoadipic acid has also been utilized as a building block in the chemical synthesis of ligands that target Prostate-Specific Membrane Antigen (PSMA). PSMA is a protein that is overexpressed on the surface of most prostate cancer cells. The development of PSMA-targeted agents is a significant area of research for both the diagnosis (imaging) and treatment (theranostics) of prostate cancer. The use of 2-aminoadipic acid in the creation of these synthetic ligands underscores its utility in the development of novel approaches to managing prostate cancer. nih.gov

Table 1: Research Findings on this compound in Prostate Cancer

Research AreaFindingImplication
Metabolomics Elevated levels of 2-aminoadipic acid in AKT1-driven prostate cancer.Potential as a biomarker for a specific subtype of prostate cancer.
Theranostics Used as a building block for the synthesis of PSMA ligands. nih.govUtility in the development of targeted imaging and therapeutic agents for prostate cancer. nih.gov

Involvement in Inflammatory Conditions

2-Aminoadipic acid (2-AAA) has been increasingly implicated in inflammatory processes, with research suggesting it may have dual roles, acting as both a marker of inflammation and a potential modulator of the inflammatory response. nih.gov

Studies have indicated that 2-aminoadipic acid may exert anti-inflammatory effects, particularly in the context of metabolic disorders such as obesity and type 2 diabetes. researchgate.net Research in diet-induced obese mice has shown that treatment with 2-AAA can lead to a reduction in body weight and fat accumulation. researchgate.net These effects are associated with an increase in energy expenditure through the activation of brown adipose tissue, a process that can counteract the low-grade chronic inflammation often associated with obesity. researchgate.net

Furthermore, 2-aminoadipic acid has been shown to improve insulin sensitivity and alleviate metabolic disorders in diabetic mice. researchgate.net By improving glucose and lipid metabolism, 2-AAA may help to reduce the inflammatory burden associated with these conditions. researchgate.net The mechanism behind these anti-inflammatory effects is thought to be related to the activation of β3-adrenergic receptor signaling, which can enhance lipolysis and thermogenesis. researchgate.net

Table 2: Anti-inflammatory Research Findings for this compound

Model SystemKey FindingsPotential Mechanism of Action
Diet-induced obese miceReduced body weight and fat accumulation. researchgate.netIncreased energy expenditure and thermogenesis. researchgate.net
Diabetic mice (db/db)Alleviation of diabetic symptoms and improved insulin sensitivity. researchgate.netImproved glucose and lipid metabolism. researchgate.net
AdipocytesActivation of β3-adrenergic receptor signaling, leading to enhanced lipolysis. researchgate.netModulation of cellular metabolic pathways. researchgate.net

Sepsis, a life-threatening condition caused by the body's overwhelming response to an infection, is a state of extreme inflammation that can lead to organ failure, including acute kidney injury (AKI). Research has identified 2-aminoadipic acid as a potential biomarker in these critical conditions.

A significant study investigating markers of protein oxidation found that levels of 2-aminoadipic acid were markedly elevated in individuals with chronic renal failure. nih.gov Furthermore, the presence of sepsis was associated with a dramatic increase in 2-aminoadipic acid levels. medscape.com In non-diabetic individuals, sepsis led to a significant elevation of this compound. medscape.com

These findings suggest that 2-aminoadipic acid may be a reliable marker of the protein oxidation and damage that occurs during sepsis and renal failure. nih.gov The accumulation of 2-aminoadipic acid in these conditions is thought to result from the oxidative deamination of lysine residues in proteins, a process that is accelerated in the presence of severe inflammation and oxidative stress characteristic of sepsis and kidney disease. medscape.com

Table 3: this compound Levels in Sepsis and Renal Failure

ConditionObservationSignificance
Chronic Renal Failure Significantly elevated levels of 2-aminoadipic acid. nih.govIndicates increased protein oxidation and tissue damage. nih.gov
Sepsis Dramatically elevated levels of 2-aminoadipic acid, particularly in non-diabetic individuals. medscape.comMay serve as a marker of sepsis-induced oxidative stress. medscape.com
Sepsis with Renal Failure Levels of 2-aminoadipic acid are significantly elevated. medscape.comHighlights the combined impact of both conditions on protein damage. medscape.com

Connections to Rheumatoid Arthritis

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by persistent inflammation of the joints. While the exact mechanisms underlying RA are still being investigated, recent large-scale cohort studies using high-resolution metabolomic profiling have linked elevated levels of 2-aminoadipic acid to the disease. nih.gov

The identification of 2-aminoadipic acid as a potential biomarker in RA is part of a broader effort to understand the metabolic disturbances that occur in autoimmune diseases. frontiersin.org Alterations in amino acid metabolism have been observed in RA patients, and these changes are thought to contribute to the inflammatory processes and immune dysregulation that are hallmarks of the disease. frontiersin.orgnih.gov

While the specific role of this compound in the pathophysiology of rheumatoid arthritis is not yet fully understood, its association with the disease suggests that it may be involved in the underlying inflammatory pathways. Further research is needed to elucidate the precise mechanisms by which this compound levels are altered in RA and whether this molecule plays a causal role in the disease or serves as a marker of disease activity or severity.

Table 4: Association of this compound with Rheumatoid Arthritis

Study TypeFindingImplication
Large-scale cohort studiesElevated levels of 2-aminoadipic acid are linked to rheumatoid arthritis. nih.govPotential as a biomarker for rheumatoid arthritis. nih.gov
Metabolomic profilingAlterations in amino acid metabolism are observed in rheumatoid arthritis patients. frontiersin.orgnih.govSuggests a role for metabolic disturbances in the pathophysiology of the disease. frontiersin.orgnih.gov

Biosynthetic and Biotechnological Applications of D 2 Aminoadipic Acid

Precursor in Antibiotic Biosynthesis

D-2-aminoadipic acid is a fundamental building block in the microbial production of β-lactam antibiotics, a class of drugs that includes penicillins and cephalosporins. Its incorporation is a critical early step in the biosynthetic pathways of these widely used antibacterial agents.

The biosynthesis of all penicillin and cephalosporin (B10832234) antibiotics commences with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. kegg.jpnews-medical.net This initial and rate-limiting step is a crucial commitment of primary metabolites to the secondary metabolic pathway leading to these antibiotics. acs.org The α-aminoadipic acid side chain is a characteristic feature of the initial active compounds in this family, such as penicillin N and cephalosporin C. nih.govnih.gov

In fungi like Penicillium chrysogenum and Acremonium chrysogenum, L-α-aminoadipic acid is the direct precursor. news-medical.netnih.gov The pathway proceeds through the formation of the tripeptide intermediate, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). news-medical.netnih.gov Subsequent enzymatic steps then modify this tripeptide to form the characteristic bicyclic ring structure of penicillins and cephalosporins. nih.govnih.gov The D-configuration of the α-aminoadipoyl side chain in some of these antibiotics is a result of later enzymatic modifications in the biosynthetic pathway. nih.govresearchgate.net

Antibiotic ClassKey Precursor Amino AcidsInitial Tripeptide Intermediate
PenicillinsL-α-aminoadipic acid, L-cysteine, L-valineδ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV)
CephalosporinsL-α-aminoadipic acid, L-cysteine, L-valineδ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV)

The formation of the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) is the first dedicated step in the biosynthesis of penicillins and cephalosporins. nih.gov This reaction is catalyzed by a large, multifunctional, non-ribosomal peptide synthetase (NRPS) known as ACV synthetase (ACVS). nih.govresearchgate.netgoogle.com This enzyme activates the three constituent amino acids—L-α-aminoadipic acid, L-cysteine, and L-valine—and condenses them in a specific order. nih.govuniprot.org

The ACVS enzyme is composed of three modules, each responsible for the activation and incorporation of one of the amino acids. nih.gov The first module specifically recognizes and activates L-α-aminoadipic acid. researchgate.net A revised mechanism for ACV biosynthesis suggests that the formation of the cysteinyl-valine peptide bond occurs before the epimerization of L-valine to D-valine and the subsequent condensation with the δ-carboxyl group of L-α-aminoadipate. nih.gov Each of the amino acids is activated as an aminoacyl-adenylate, with peptide bonds being formed through thioester intermediates. uniprot.org The final module of the ACVS contains an epimerase domain that converts L-valine to D-valine, resulting in the final LLD configuration of the ACV tripeptide. nih.gov

EnzymeSubstratesProductKey Function
ACV Synthetase (ACVS)L-α-aminoadipic acid, L-cysteine, L-valine, ATPδ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV)Catalyzes the non-ribosomal synthesis of the ACV tripeptide. nih.gov

Metabolic Engineering for Compound Production

Metabolic engineering strategies are being explored to enhance the production of compounds derived from or related to this compound. These approaches aim to optimize microbial strains for the overproduction of valuable chemicals, including precursors for polymers like nylon. researchgate.netnih.gov

Research has focused on constructing and optimizing biosynthetic pathways in microorganisms such as Escherichia coli and Saccharomyces cerevisiae. nih.govacs.org One area of interest is the production of adipic acid, a key component of nylon, using biological routes as a more sustainable alternative to traditional chemical synthesis. researchgate.net Pathways have been designed that utilize L-lysine as a precursor, with 2-aminoadipate being a key intermediate. acs.org

Systems metabolic engineering, which integrates systems biology, synthetic biology, and evolutionary engineering, is being applied to improve the efficiency of amino acid production in industrial microorganisms like Corynebacterium glutamicum and E. coli. nih.gov These strategies involve enhancing the utilization of carbon sources and optimizing metabolic fluxes towards the desired product. nih.gov For instance, studies have successfully constructed a biosynthetic pathway for 2-hydroxyadipate, another adipic acid precursor, in E. coli and improved its production through the enhancement of precursor synthesis and regulation of intracellular cofactors. acs.org

Potential for Therapeutic Agent Development

Recent research has uncovered the potential of 2-aminoadipic acid as a therapeutic agent, particularly in the context of metabolic diseases. frontiersin.orgnih.gov It has been identified as a regulator of glucose and lipid metabolism, suggesting its utility in managing conditions like diabetes, obesity, and atherosclerosis. frontiersin.orgnih.govresearchgate.net

Studies have shown that 2-aminoadipic acid can promote insulin (B600854) secretion from pancreatic beta cells and reduce fasting blood glucose levels in animal models. frontiersin.orgnih.govbioscientifica.com It has also been demonstrated to mitigate the adverse effects of a high-fat diet, such as increased fat accumulation and reduced insulin sensitivity. nih.govresearchgate.net The proposed mechanisms involve enhancing energy expenditure through the upregulation of thermogenesis in adipose tissue and stimulating the breakdown of fats. researchgate.netbioscientifica.com

Furthermore, 2-aminoadipic acid has been investigated for its effects on glial cells and its potential role in relieving mechanical hyperalgesia, indicating a broader therapeutic potential beyond metabolic disorders. frontiersin.orgnih.gov While it has been identified as a biomarker for diabetes risk and protein oxidation, its role as a modulator of metabolic homeostasis is an active area of research for developing new therapies. frontiersin.orgnih.govnih.govhmdb.ca

Therapeutic AreaPotential Effect of 2-Aminoadipic AcidInvestigated Mechanisms
Metabolic Diseases (Diabetes, Obesity)Regulation of glucose and lipid metabolism, reduction of body weight and fat accumulation. frontiersin.orgbioscientifica.comPromotion of insulin secretion, increased energy expenditure and thermogenesis, enhanced lipolysis. nih.govresearchgate.netbioscientifica.com
Neurological DisordersRelief of mechanical hyperalgesia, inhibition of astrocyte activation. frontiersin.orgnih.govInteractions with glial cells. frontiersin.orgsigmaaldrich.com

Advanced Methodologies and Analytical Approaches in D 2 Aminoadipic Acid Research

Metabolomics and High-Resolution Profiling Techniques

Metabolomics, the comprehensive analysis of metabolites in a biological system, has become an indispensable tool in D-2-AA research. This approach allows for the high-resolution profiling of D-2-AA alongside other related metabolites, offering a broad view of metabolic pathways. These techniques are particularly crucial for identifying biomarkers and understanding metabolic dysregulation.

High-resolution mass spectrometry coupled with liquid chromatography is a primary platform for these studies. This combination enables the precise measurement and identification of D-2-AA in complex biological samples such as plasma, urine, and tissues. Untargeted metabolomics approaches cast a wide net to capture a broad spectrum of metabolites, which can reveal novel biochemical correlations involving D-2-AA. Targeted metabolomics, conversely, provides highly sensitive and specific quantification of D-2-AA and a predefined set of other molecules. This targeted approach is essential for validating biomarkers and for clinical applications where precise concentration measurements are critical. For instance, metabolomic profiling has been instrumental in studying conditions like glutaric aciduria, where D-2-AA levels can be altered.

Chromatographic and Spectrometric Methods

A range of chromatographic and spectrometric methods are foundational for the separation, identification, and quantification of D-2-aminoadipic acid. The selection of a specific method is often dictated by the sample's complexity, the required sensitivity, and the specific goals of the research.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for analyzing amino acids, including D-2-AA. This method separates compounds based on their passage through a column containing a stationary phase. For D-2-AA analysis, reversed-phase HPLC is frequently employed. A critical step in many HPLC-based methods for amino acids is derivatization, which enhances their detectability by attaching a molecule that can be easily seen by a detector, such as an ultraviolet (UV) or fluorescence detector. The time it takes for the derivatized D-2-AA to pass through the column, known as its retention time, is used for its identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the benchmark for the sensitive and specific quantification of this compound in complex biological fluids. This powerful technique links the superior separation capabilities of liquid chromatography with the precise detection and identification power of tandem mass spectrometry. After separation on the LC column, D-2-AA is ionized and its mass-to-charge ratio is measured. The tandem MS (MS/MS) capability allows for the selection of the D-2-AA parent ion, its fragmentation, and the detection of specific fragment ions, which provides exceptional specificity and minimizes interferences from the sample matrix. This makes LC-MS/MS an ideal platform for clinical chemistry and metabolomics research where accuracy is paramount.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another highly effective method for the analysis of this compound. Because D-2-AA is not naturally volatile, it must first be chemically modified through a process called derivatization to make it suitable for gas chromatography. This involves converting the non-volatile amino acid into a volatile derivative using chemical reagents. Following derivatization, the sample is introduced into the GC, where it is vaporized and separated in a gaseous state before being detected by the mass spectrometer. GC-MS provides excellent separation efficiency and is a highly sensitive and specific method for quantifying D-2-AA, often used in metabolic screening and research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed structural information about molecules. While typically less sensitive than mass spectrometry for quantification, NMR is invaluable for confirming the chemical structure of D-2-AA and identifying unknown metabolites in a sample. It works by measuring the magnetic properties of atomic nuclei, providing a unique spectral fingerprint for the molecule. This capability makes NMR a complementary tool in metabolomics, useful for the structural elucidation of novel compounds and for studying metabolic fluxes.

Derivatization Strategies for Analytical Detection

Derivatization is a key chemical strategy employed to enhance the analytical detection of this compound, particularly for HPLC and GC-based methods. This process modifies the chemical structure of D-2-AA to improve its analytical properties, such as its volatility for GC analysis or its detectability for HPLC with UV or fluorescence detectors.

For GC-MS analysis, a two-step derivatization is common, involving esterification of the carboxyl groups followed by acylation of the amino group to create a volatile and thermally stable compound. For HPLC, derivatization aims to attach a "tag" or "label" to the D-2-AA molecule that is either UV-absorbent or fluorescent. Common reagents for this purpose include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). The choice of derivatization agent is critical and depends on the analytical platform, the detector, and the specific requirements of the study.

Table of Analytical Methods for this compound

MethodPrincipleKey AdvantagesCommon Applications
HPLC Separation in a liquid mobile phase passing through a solid stationary phase column.Robust, versatile, widely available.Routine quantification, quality control.
LC-MS/MS Separation by LC followed by ionization and mass analysis for highly specific detection.High sensitivity, high specificity, suitable for complex matrices.Clinical diagnostics, metabolomics, research.
GC-MS Separation of volatile derivatives in a gas phase followed by mass analysis.Excellent chromatographic resolution, high sensitivity.Metabolic screening, amino acid analysis.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed structural information.Non-destructive, provides structural elucidation.Structural confirmation, metabolomics studies.

Molecular Docking and In Silico Studies

Molecular docking and other in silico methodologies are powerful tools for elucidating the binding mechanisms and potential biological targets of this compound (D-2-AAA). These computational approaches allow researchers to predict the conformation of D-2-AAA within the active site of a protein and to estimate the strength of the interaction, providing insights that guide further experimental validation.

Detailed research has employed these techniques to explore the interactions of 2-aminoadipic acid (2-AAA) with various enzymes and receptors. For instance, computer simulations have been used to investigate the binding of 2-AAA to the β3-adrenergic receptor (β3AR). bioscientifica.com These studies predicted that 2-AAA binds to the extracellular domain of β3AR. bioscientifica.com The structural data for 2-AAA in these simulations were sourced from PubChem, while the structure of β3AR was determined through homologous modeling. bioscientifica.com The molecular docking was carried out using ArgusLab software to calculate the binding affinity. bioscientifica.com

The binding affinity of 2-AAA has been compared across different protein targets. The optimal binding free energy for the interaction between 2-AAA and β3AR was calculated to be -7.35 kcal/mol. bioscientifica.com For comparison, the binding free energy was also calculated for its interaction with aspartate-β-semialdehide dehydrogenase from Streptococcus pneumoniae (spASADH), for which a crystal structure with D-2-AAA exists (PDB code: 3PWS). bioscientifica.com The optimal binding free energy with spASADH was found to be -7.19 kcal/mol. bioscientifica.com A similar calculation for the enzyme aminoadipate aminotransferase (AADAT) resulted in an optimal binding free energy of -7.71 kcal/mol. bioscientifica.com

Binding Free Energies of 2-Aminoadipic Acid with Protein Targets

Protein TargetOptimal Binding Free Energy (kcal/mol)Source
β3-Adrenergic Receptor (β3AR)-7.35 bioscientifica.com
Aspartate-β-semialdehyde Dehydrogenase (spASADH)-7.19 bioscientifica.com
Aminoadipate Aminotransferase (AADAT)-7.71 bioscientifica.com

Docking studies on spASADH have been further validated by comparing the computationally generated pose of the inhibitor with its experimentally determined coordinates from X-ray crystallography. nih.gov The docking pose of 2-aminoadipate was found to be oriented similarly to the electron density of the bound inhibitor, with a root-mean-square deviation (RMSD) of 0.46 Å, which is within acceptable limits for validating a docking model. nih.gov These studies confirmed key interactions, noting that the α-carboxylate group of 2-aminoadipate forms hydrogen bonds with residue R245, while the γ-carboxylate interacts with R99 in both the docked and experimental structures. nih.gov

Molecular Docking Details for this compound with spASADH

ParameterDetailsSource
Protein TargetAspartate-β-semialdehyde Dehydrogenase (spASADH) bioscientifica.comnih.gov
PDB Code for Experimental Structure3PWS bioscientifica.com
Docking Validation (RMSD)0.46 Å nih.gov
Key Interacting ResiduesR245, R99 nih.gov

In silico studies have also been applied to investigate the interaction of the stereoisomer L-α-aminoadipate with the GluK2 kainate receptor. mcgill.ca These computational docking experiments identified L-α-aminoadipate as a weak partial agonist and predicted that it favors the closed conformation of the agonist-binding domain. mcgill.ca Such computational analyses are instrumental in designing and screening enzymes for metabolic pathways, for example, in the bio-based production of adipic acid from lysine (B10760008), where 2-aminoadipic acid is an intermediate. researchgate.netplos.org

Future Directions and Research Gaps in D 2 Aminoadipic Acid Studies

Elucidation of D-2-Aminoadipic Acid's Dual Roles in Metabolic Health

A significant research gap exists in understanding the paradoxical roles of 2-aminoadipic acid (2-AAA), the racemate form often measured in studies, in metabolic health. On one hand, elevated levels of 2-AAA are strongly associated with an increased risk of developing type 2 diabetes. jci.org Data from the Framingham Heart Study indicated that individuals with the highest levels of 2-AAA had a fourfold greater risk of diabetes over a 12-year follow-up period. nih.gov This has positioned 2-AAA as a predictive biomarker for the disease. jci.orgbevital.no It is also linked to other cardiometabolic risk factors, including dyslipidemia (specifically low HDL cholesterol and high triglycerides), increased body mass index (BMI), and hepatic steatosis. nih.govresearchgate.net

Conversely, experimental studies have revealed a seemingly protective role for 2-AAA. nih.gov In animal models, administration of 2-AAA was shown to lower fasting blood glucose levels. jci.orgbioscientifica.com Further research demonstrated that 2-AAA can promote insulin (B600854) secretion from pancreatic beta cells in both murine and human islets. nih.govjci.org Studies in diet-induced obese mice found that treatment with 2-AAA led to significant reductions in body weight and fat accumulation. bioscientifica.combioscientifica.com This duality—being a risk marker on one hand and a potential protective agent on the other—is a central puzzle. Future research must focus on disentangling these opposing effects, with a particular need to investigate the specific contributions of the D- and L-isomers, as the biological roles of this compound remain largely undefined. nih.gov

Observed Role of 2-Aminoadipic Acid (2-AAA) Key Research Findings Citations
Risk Marker Associated with a fourfold increased risk of developing type 2 diabetes. nih.govjci.org
Positively correlated with BMI, waist circumference, and visceral fat. nih.govresearchgate.net
Associated with dyslipidemia (low HDL, high triglycerides). researchgate.net
Elevated levels linked to mitochondrial dysfunction in diabetic cardiomyopathy. nih.gov
Protective Agent Lowers fasting glucose in mice on both standard and high-fat diets. jci.orgbioscientifica.com
Promotes insulin secretion from pancreatic β-cells and human islets. nih.govjci.org
Reduces body weight and fat accumulation in diet-induced obese mice. bioscientifica.combioscientifica.com
Alleviates diabetic symptoms in db/db mouse models. bioscientifica.combioscientifica.com

Context-Specific Mechanistic Investigations

The conflicting data on 2-AAA's function underscore the need for context-specific mechanistic investigations. nih.gov The effects of 2-AAA may be highly dependent on the physiological or pathological state of the organism. For instance, its protective effects, such as reducing body weight and improving glucose tolerance, were particularly pronounced in mice under high-fat diet conditions. nih.gov This suggests that the metabolic context is a critical determinant of its biological activity.

Future research should explore how genetic predispositions influence the effects of 2-AAA. Mutations in the DHTKD1 gene, for example, lead to an autosomal recessive disorder characterized by the accumulation of 2-aminoadipic and 2-oxoadipic acid. researchgate.net Understanding how this genetic background alters the response to 2-AAA could provide crucial insights. Furthermore, the mechanisms appear to be tissue-specific. In adipose tissue, 2-AAA is suggested to increase energy expenditure by inducing thermogenesis and stimulating lipolysis through the β3-adrenergic receptor (β3AR) signaling pathway. bioscientifica.combioscientifica.com In the pancreas, it directly stimulates insulin secretion. jci.org A significant gap is the lack of isomer-specific studies; it is often unclear whether the observed effects are due to the L-isomer, the D-isomer, or both. Clarifying the distinct mechanisms of each enantiomer in different tissues and metabolic states is a priority. nih.gov

Translational Research for Therapeutic Development

The potential of 2-aminoadipic acid as both a biomarker and a therapeutic agent presents a compelling case for translational research. nih.gov Its identification as a strong, independent predictor of diabetes risk, detectable years before disease onset, offers a clear path for development as a clinical biomarker. jci.orgbevital.no

The therapeutic potential, suggested by animal studies, requires significant further investigation to bridge the gap from preclinical findings to human applications. nih.gov Research showing that 2-AAA can protect against diet-induced obesity and alleviate diabetic symptoms in mice suggests that modulating its levels could be a viable therapeutic strategy. bioscientifica.combioscientifica.com Future research must focus on:

Identifying druggable targets: Elucidating the precise molecular targets through which 2-AAA exerts its effects (e.g., cell surface receptors, intracellular enzymes) is essential for drug development.

Exploring isomer-specific therapy: Given that the L- and D-isomers may have different, or even opposing, effects, developing therapies that can selectively modulate the concentration of one enantiomer might be necessary. The D-enantiomer, for example, is a known component of certain antibiotics, highlighting its distinct biological activities. ebi.ac.uk

Developing modulatory strategies: Research is needed to discover methods to safely and effectively increase or decrease endogenous 2-AAA levels in humans to achieve therapeutic benefits for conditions like obesity and diabetes. bioscientifica.com

Area of Translational Research Key Objective Supporting Evidence/Rationale Citations
Biomarker Development Validate 2-AAA as a clinical biomarker for early detection of type 2 diabetes risk.Strong association with incident diabetes in long-term cohort studies. nih.govjci.org
Therapeutic Target Identification Uncover the specific receptors and pathways that mediate 2-AAA's metabolic effects.Effects on insulin secretion and adipocyte thermogenesis suggest specific molecular interactions. jci.orgbioscientifica.combioscientifica.com
Isomer-Specific Therapeutics Investigate the distinct therapeutic potential of this compound versus its L-isomer.The biological roles of the D-isomer are poorly defined and may differ from the L-isomer. nih.govebi.ac.uk

Further Exploration of Neurobiological Mechanisms

While much of the recent focus has been on metabolism, 2-aminoadipic acid also has known neurobiological effects that warrant deeper investigation. It is recognized as a gliotoxic compound, with studies demonstrating that it is directly toxic to astrocytes. frontiersin.org This astrotoxic activity has been used experimentally to create models for studying glial cell function. sigmaaldrich.com The precise mechanisms of this toxicity remain a key research question.

Furthermore, 2-AAA has been implicated in neuroexcitation. It is known to antagonize the N-methyl-D-aspartate (NMDA) receptor and inhibit the production of kynurenic acid, a broad-spectrum antagonist of excitatory amino acid receptors. bevital.nohmdb.ca Recent clinical research also found an association between higher preoperative levels of 2-AAA and delayed neurocognitive recovery after surgery, suggesting a role in cognitive function. frontiersin.org

A critical gap in this area is the differential effect of its stereoisomers. One study on the retina showed that this compound preferentially affected the "off" component of the Müller cell light response, while the L-isomer had different effects, suggesting distinct neurobiological targets for each enantiomer. ebi.ac.uk Future research should aim to:

Clarify the molecular pathways leading to astrocyte toxicity.

Investigate the specific role of this compound in modulating neurotransmitter systems beyond the glutamate (B1630785) pathway.

Explore the link between systemic 2-AAA levels and neurological and cognitive outcomes in various patient populations.

Q & A

Q. How can this compound’s effects on proteolysis be studied in muscle cells?

  • Methodological Answer : C2C12 myotubes are treated with 2-AAA under varying nutrient conditions (e.g., high glucose vs. starvation). Proteolysis rates are measured via pulse-chase experiments with ³⁵S-methionine, while mTOR signaling is profiled using Western blotting. CRISPR-Cas9 knockout of lysine-ketoglutarate reductase validates pathway specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.